molecular formula C9H22N2 B3026580 Methanediamine, N,N,N',N'-tetraethyl- CAS No. 102-53-4

Methanediamine, N,N,N',N'-tetraethyl-

Cat. No. B3026580
CAS RN: 102-53-4
M. Wt: 158.28 g/mol
InChI Key: UNEXJVCWJSHFNN-UHFFFAOYSA-N
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Description

Methanediamine, N,N,N’,N’-tetraethyl- is a molecule that contains an amino function . It has the chemical formula C9H22N2 and a molecular weight of 158.2844 . It is also known by other names such as Bis(diethylamino)methane, N,N,N’,N’-Tetraethyldiaminomethane, N,N,N’,N’-Tetraethylmethanediamine, N,N,N’,N’-Tetraethylmethylenediamine, N,N’-Methylenebisdiethylamine, and Tetraethylmethylenediamine .


Synthesis Analysis

While specific synthesis methods for Methanediamine, N,N,N’,N’-tetraethyl- were not found in the search results, it is known to be used in the preparation of samples for protein analysis .


Molecular Structure Analysis

The molecular structure of Methanediamine, N,N,N’,N’-tetraethyl- can be represented by the InChI string: InChI=1S/C9H22N2/c1-5-10(6-2)9-11(7-3)8-4/h5-9H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Methanediamine, N,N,N’,N’-tetraethyl- is stable at acidic pH levels and can withstand temperatures up to 150°C . It has a molecular weight of 158.2844 .

Scientific Research Applications

Reaction with Arylideneimines

N,N’-Bis(arylidene)methanediamines react regiospecifically with 2,3-diphenylcyclopropenone, forming stable mono- and diadducts. This reaction, catalyzed by ammonium acetate, leads to oxidative coupling of 1,2-dihydro-3H-pyrrol-3-ones, producing hexaaryl-l,1’,2,2’-tetrahydro-H,3’-2,2’-bipyrrole-3,3’-diones (Lozinskaya et al., 2009).

Precursor to Nucleobases in Interstellar Medium

Methanediamine, identified in interstellar analog ices, could be a key intermediate in the abiotic formation of heterocyclic and aromatic systems, like nucleobases, which all contain the NCN moiety. This discovery was facilitated by simulating conditions within cold molecular clouds (Marks et al., 2022).

Methane and Nitrous Oxide Flux in Flooded Rice Soil

Studies on methane (CH4) and nitrous oxide (N2O) fluxes in flooded rice soils reveal the significant emission of these gases, impacted by various factors like organic matter additions and mid-season drainage. These studies contribute to understanding the environmental impact and mitigation strategies related to greenhouse gas emissions from agricultural practices (Bronson et al., 1997).

Labelling Sulfur in Nucleic Acids

Tetrakis(acetoxymercuri)methane, a polymetallic reagent, demonstrates potential in labelling sulfur sites in polynucleotides, which could be crucial for preparing heavy metal derivatives of proteins for X-ray crystallographic study (Strothkamp et al., 1978).

Catalyst in Dry Reforming of Methane

Methanediamine derivatives have been utilized in catalysts for dry reforming of methane, an important process for producing syngas, a valuable feedstock in the chemical industry. These catalysts demonstrate high activity and improved carbon resistance, crucial for high-temperature reactions like biomass gasification (Bian et al., 2016).

Phase Equilibrium of Methane Hydrate System

Research involving methane hydrate systems, especially in the presence of mixed promoters like tetra-n-butyl ammonium bromide and inhibitors, contributes to our understanding of gas storage and separation. This knowledge is vital for natural gas storage and management (Mech & Sangwai, 2016).

Safety And Hazards

Methanediamine, N,N,N’,N’-tetraethyl- is considered hazardous. It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .

properties

IUPAC Name

N,N,N',N'-tetraethylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-10(6-2)9-11(7-3)8-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXJVCWJSHFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059256
Record name Methanediamine, N,N,N',N'-tetraethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanediamine, N,N,N',N'-tetraethyl-

CAS RN

102-53-4
Record name N,N,N′,N′-Tetraethylmethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetraethylmethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(diethylamino)methane
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Record name Methanediamine, N,N,N',N'-tetraethyl-
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Record name Methanediamine, N,N,N',N'-tetraethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraethylmethylenediamine
Source European Chemicals Agency (ECHA)
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Record name TETRAETHYLMETHYLENEDIAMINE
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Synthesis routes and methods

Procedure details

Malonic acid (5.2g) was added in portions to bis-diethylamino-methane (24g), cooled in ice and stirred manually. A violent reaction took place and the mixture became viscous. Evaportion of the excess bis-diethylamino-methane and diethylamine gave a syrup which was repeatedly recrystallised from acetone to give colourless crystals of 2-diethylaminomethylacrylic acid (5.9g, 76% melting point 121 to 3° C).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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